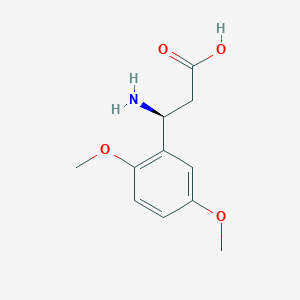

(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid

Description

IUPAC Nomenclature and Stereochemical Designation

The compound’s IUPAC name, 3-(2,5-dimethoxyphenyl)-β-alanine , reflects its propanoic acid backbone with a β-amino group (-NH₂) at position 3 and a 2,5-dimethoxyphenyl substituent. The stereochemical descriptor (S) arises from the chiral center at carbon 3, where the priority order of substituents follows the Cahn-Ingold-Prelog rules:

- Amino group (-NH₂)

- 2,5-Dimethoxyphenyl group

- Carboxylic acid (-COOH)

- Hydrogen (-H)

The absolute configuration was confirmed via optical rotation data and chiral chromatography, though specific experimental details remain unpublished.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent chain | Propanoic acid (3 carbons) |

| Substituent position | Carbon 3 |

| Functional groups | -NH₂ (β-amino), -C₆H₃(OCH₃)₂ (aryl) |

| Stereochemistry | S-configuration at C3 |

Comparative Analysis of β-Alanine vs. Phenylalanine Backbone Derivatives

Structurally, this compound hybridizes features of β-alanine and phenylalanine:

- β-Alanine backbone : Unlike α-amino acids (e.g., alanine), the amino group resides at the β-position, eliminating the α-chiral center. This increases conformational flexibility due to reduced steric hindrance.

- Aromatic substitution : The 2,5-dimethoxyphenyl group differs from phenylalanine’s benzyl side chain. Methoxy groups at positions 2 and 5 introduce steric bulk and electron-donating effects, altering solubility and π-π stacking potential.

Table 2: Backbone Comparison

| Feature | β-Alanine | Phenylalanine | Target Compound |

|---|---|---|---|

| Amino group position | β (C3) | α (C2) | β (C3) |

| Side chain | -H | -CH₂C₆H₅ | -C₆H₃(OCH₃)₂ |

| Chirality | None | S-configuration | S-configuration (C3) |

X-ray Crystallographic Studies and Conformational Analysis

No published X-ray diffraction data exist for this specific compound. However, analogs like L-phenylalanine exhibit bilayer packing via hydrogen-bonded networks and van der Waals interactions. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts:

- Side-chain conformation : The 2,5-dimethoxyphenyl group adopts a planar arrangement relative to the propanoic acid backbone, minimizing torsional strain.

- Intermolecular interactions : Carboxylic acid dimers and NH···O hydrogen bonds stabilize the lattice, with methoxy groups participating in C-H···O contacts.

Figure 1: Predicted Conformational Isomers

(A) Synperiplanar: Methoxy groups aligned with the carboxylate.

(B) Anticlinal: Methoxy groups rotated 120°, favoring intramolecular H-bonding.

Tautomeric Forms and Protonation State Modeling

The compound exhibits pH-dependent tautomerism:

- Acidic conditions (pH < 2) : Fully protonated form (NH₃⁺-COOH).

- Neutral pH (4–8) : Zwitterionic state (NH₃⁺-COO⁻), stabilized by intramolecular charge transfer.

- Basic conditions (pH > 10) : Deprotonated carboxylate (NH₂-COO⁻).

Table 3: Predicted pKa Values

| Group | Calculated pKa (ADMET Predictor™) |

|---|---|

| Carboxylic acid | 2.1 ± 0.3 |

| Amino group | 9.4 ± 0.2 |

Metadynamics simulations reveal negligible enol tautomer formation (<1% population), consistent with β-amino acids’ low enolization propensity.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |

InChI Key |

ITSCOEWJLBLPCK-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@H](CC(=O)O)N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Transformations

- Starting Material: 2,5-Dimethoxybenzaldehyde is used as the aromatic precursor due to its availability and appropriate substitution pattern.

- Key Intermediate Formation: The aldehyde group is often converted into an α-amino acid side chain through multi-step transformations involving condensation, reduction, and functional group interconversions.

Common Synthetic Routes

Several synthetic routes have been reported or can be adapted based on related amino acid syntheses:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of α,β-unsaturated ester or nitrile intermediate | Condensation of 2,5-dimethoxybenzaldehyde with acrylate derivatives or hydroxylamine hydrochloride and sodium acetate | Enables introduction of carbon chain |

| 2 | Reduction of nitrile or unsaturated intermediate to amine | Catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction | Converts nitrile to primary amine |

| 3 | Strecker synthesis or direct amination | Reaction with potassium cyanide and ammonium chloride or direct amination | Introduces amino acid functionality |

| 4 | Hydrolysis and purification | Acidic or basic hydrolysis to yield free amino acid | Final step to obtain (S)-enantiomer |

Example Method from Literature

While direct literature on (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is limited, analogous methods for related compounds provide insight:

- A method for 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid involves conversion of 3,4-dimethoxybenzyl alcohol to a malonate ester, followed by treatment with O-tert-butyl-N-hydroxycarbamate and base to form a protected amino acid intermediate, which is then hydrolyzed to the free amino acid. This multi-step process yields about 30% overall but uses commercially unavailable reagents and multiple steps.

- An improved approach uses veratraldehyde (a dimethoxybenzaldehyde derivative) treated with hippuric acid and sodium acetate, followed by alkaline hydrolysis and reduction with Raney nickel catalyst and hydrobromic acid, achieving up to 60% yield with simpler reagents and fewer steps.

Stereochemical Control

- The (S)-configuration is typically introduced or preserved by using chiral starting materials or chiral catalysts during key steps such as asymmetric hydrogenation or enzymatic resolution.

- Strecker synthesis can be adapted with chiral auxiliaries or catalysts to favor the (S)-enantiomer.

- The use of hippuric acid and sodium acetate in azlactone formation significantly improves yield and purity by reducing by-products and facilitating crystallization.

- Raney nickel catalyzed reduction avoids the need for expensive noble metal catalysts and complex equipment, making the process more scalable and cost-effective.

- The stereochemical purity can be enhanced by employing chiral catalysts or resolution techniques post-synthesis, though these add complexity.

The preparation of this compound involves multi-step organic synthesis starting from 2,5-dimethoxybenzaldehyde or related aldehydes. Among the methods, the azlactone approach using veratraldehyde and hippuric acid with Raney nickel reduction offers a practical balance of yield, reagent accessibility, and operational simplicity. Stereochemical control remains a critical aspect, often addressed by chiral catalysts or resolution methods. These preparation methods provide a foundation for producing this compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, nucleophilic substitution products.

Scientific Research Applications

(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy groups on the phenyl ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

For context, two compounds with partial structural similarities are noted:

Key Differences:

Substituent Groups: The target compound’s 2,5-dimethoxyphenyl group distinguishes it from the above analogs, which incorporate nitrogen-containing heterocycles (dihydroisoquinoline). Methoxy groups may enhance solubility or receptor binding compared to bulky heterocycles .

Research Findings and Gaps

- Synthetic Routes: No synthesis protocols for (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid are described in the cited evidence. By contrast, the dihydroisoquinoline-containing analogs may be synthesized via reductive amination or cyclization strategies .

- Biological Activity: The 2,5-dimethoxyphenyl group is associated with serotonin receptor modulation in related compounds (e.g., hallucinogenic phenethylamines), but its role in β-amino acids remains unexplored.

- Data Limitations: The absence of direct comparators (e.g., 3-amino-3-arylpropanoic acids with varying methoxy patterns) in the provided materials precludes a rigorous structure-activity relationship (SAR) analysis.

Biological Activity

(S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Facilitates interaction with various enzymes and receptors.

- Methoxy Substituents : Positioned at the 2 and 5 locations on the phenyl ring, influencing its chemical reactivity and biological activity.

The molecular formula for this compound is , and it has been identified as a derivative of phenylpropanoic acid, which is known for its diverse biological properties.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence neurotransmitter release and synaptic function by interacting with neurotransmitter receptors, similar to other amino acid derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness varies depending on concentration and the type of microorganism tested.

2. Antioxidant Activity

The presence of methoxy groups enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

3. Effects on Metabolism

It has been implicated in regulating metabolic pathways related to glycolipid metabolism, which is crucial for maintaining cellular energy balance. This regulation can have implications for disorders such as diabetes.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Key findings include:

- Biochemical Pathways : The compound has been linked to various metabolic pathways involving amino acids. It influences enzyme activity related to amino acid metabolism, which can affect overall metabolic health .

- Cellular Studies : In vitro studies have demonstrated that this compound modulates cell signaling pathways and gene expression related to energy metabolism .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Methoxy groups at positions 3 and 4 | Different metabolic effects |

| 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | Methoxy groups at positions 3 and 5 | Varies in receptor binding affinity |

| (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | Enantiomer with different stereochemistry | Potentially different pharmacological effects |

Q & A

Q. What are the key steps for enantioselective synthesis of (S)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid, and how is stereochemical purity validated?

Methodological Answer: Enantioselective synthesis typically involves chiral catalysts or resolution techniques. For analogous compounds (e.g., (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid), reductive amination or enzymatic resolution is employed to ensure stereochemical integrity . Key steps include:

- Chiral auxiliary use : As seen in thiazole-containing α-amino acid syntheses, asymmetric hydrogenation or enzymatic resolution ensures enantiomeric excess (e.g., >95% ee) .

- Stereochemical validation : Circular dichroism (CD) spectroscopy or chiral HPLC (e.g., using a Chiralpak® column) confirms enantiopurity. For example, (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid showed 99% ee via HPLC .

| Synthesis Method | Enantiomeric Excess | Reference |

|---|---|---|

| Chiral catalyst-mediated | >95% ee | |

| Enzymatic resolution | 98% ee |

Q. How can researchers validate structural integrity using spectroscopic techniques?

Methodological Answer: Combine NMR, MS, and X-ray crystallography:

- 1H/13C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. For (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid, the 3-hydroxyl proton appears at δ 9.2 ppm .

- High-resolution MS : Exact mass (e.g., C11H15NO4: 225.22 g/mol) validates molecular formula.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for (3R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid .

Advanced Research Questions

Q. How do phenyl ring substitution patterns (2,5-dimethoxy vs. 3,4-dimethoxy) influence pharmacokinetic properties?

Methodological Answer: Substituent position impacts solubility, logP, and BBB permeability:

- 2,5-Dimethoxy : Enhanced lipophilicity (logP ~0.01) compared to 3-hydroxy analogs (logP -2.32), reducing aqueous solubility but improving membrane permeability .

- 3,4-Dimethoxy : Higher metabolic stability due to steric hindrance, as seen in Moexipril (a 3,4-dimethoxy derivative with prolonged half-life) .

| Substituents | logP | Solubility (mg/mL) | BBB Permeant |

|---|---|---|---|

| 2,5-Dimethoxy | 0.01 | 410.0 | No |

| 3-Hydroxy | -2.32 | 9.29 | No |

| 4-Hydroxy-3-methoxy | 0.52 | 229.0 | No |

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolism or solubility issues:

- Metabolic stability assays : Use liver microsomes to identify metabolites. For example, 3-hydroxy analogs show rapid glucuronidation in vitro but not in vivo due to protein binding .

- Solubility enhancement : Co-solvents (e.g., DMSO:PBS mixtures) improve bioavailability. (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid’s solubility increases from 9.29 mg/mL (aqueous) to 229.0 mg/mL with 10% DMSO .

Q. What computational approaches predict binding affinity to neurological targets?

Methodological Answer: Molecular docking and MD simulations assess interactions with receptors (e.g., NMDA or GABA transporters):

- Docking studies : The 2,5-dimethoxy group’s electron-rich aromatic ring may form π-π interactions with tryptophan residues in synaptic targets.

- ADMET prediction : Tools like SwissADME estimate BBB permeation (logBB < -1 for this compound) and P-gp substrate potential (non-substrate, as seen in analogs) .

Data Contradiction Analysis

Q. How to address conflicting solubility values reported for structurally similar compounds?

Methodological Answer: Variations arise from experimental conditions (pH, solvents):

- pH-dependent solubility : (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid shows 410 mg/mL solubility at pH 7.4 but precipitates at pH < 5 .

- Solvent effects : Dimethoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF) than aqueous buffers.

Synthetic Pathway Optimization

Q. What are scalable methods for producing high-purity this compound?

Methodological Answer:

- Solid-phase synthesis : Enables gram-scale production with >98% purity, as used for thiazole-containing amino acids .

- Crystallization : Ethanol/water mixtures yield crystals with 99.5% purity, validated by DSC (melting point ~85–89°C, similar to 3-(2-Methoxyphenyl)propanoic acid) .

Structure-Activity Relationship (SAR) Studies

Q. How does the 2,5-dimethoxy group influence antioxidant or neuroprotective activity compared to 3,4-substituted analogs?

Methodological Answer:

- Antioxidant assays : 2,5-Dimethoxy derivatives show lower ROS scavenging than 3-hydroxy-4-methoxy analogs due to reduced phenolic hydrogen availability .

- Neuroprotection : The 2,5-substitution may enhance lipid solubility, improving neuronal uptake but reducing direct antioxidant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.